3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
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Overview
Description
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a chemical compound with the molecular formula C4H9Cl3N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The general reaction scheme is as follows:
3-methyl-1H-pyrazole+hydrazine hydrate+hydrochloric acid→3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Reducing agents such as sodium borohydride are typically used.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyes, where its unique chemical properties are leveraged to create effective products .
Mechanism of Action
The mechanism of action of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The specific pathways involved depend on the target organism and the context of its use .
Comparison with Similar Compounds
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride can be compared with other similar compounds, such as:
3-amino-1-methyl-1H-pyrazole: This compound has an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
3-hydroxy-1-methyl-1H-pyrazole:
1-methyl-1H-pyrazole-3-carbaldehyde: This compound features an aldehyde group, making it useful in different synthetic applications compared to the hydrazinyl derivative.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)hydrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.3ClH/c1-8-3-2-4(6-5)7-8;;;/h2-3H,5H2,1H3,(H,6,7);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSFRERLGQGLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-90-5 |
Source
|
Record name | 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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